1-Bromo-4-(phenylsulfonyl)benzene
Overview
Description
1-Bromo-4-(phenylsulfonyl)benzene is an organic compound with the molecular formula C12H9BrO2S and a molecular weight of 297.17 g/mol . It is characterized by a bromine atom attached to a benzene ring, which is further substituted with a phenylsulfonyl group. This compound is used primarily in research and development within the fields of organic chemistry and pharmaceuticals.
Mechanism of Action
Target of Action
1-Bromo-4-(phenylsulfonyl)benzene (1BSB) is a diphenyl ether with a phenyl sulfone group It’s known that similar compounds have been used in the synthesis of novel compounds, which belong to n-acyl-α-amino acids, 4h-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes .
Mode of Action
It’s known that similar compounds participate in free radical reactions . For instance, in the initiating step, N-bromosuccinimide (NBS) loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes a hydrogen atom to form succinimide (SH) .
Biochemical Pathways
1BSB is likely involved in the Suzuki–Miyaura coupling, a type of palladium-catalyzed cross-coupling reaction . This reaction is used to synthesize biaryl compounds, which are common motifs in organic chemistry. The product of the reaction is often attributed to a fast transmetalation through the boronate pathway .
Pharmacokinetics
It’s known that similar compounds can be analyzed using techniques such as nmr, hplc, lc-ms, and uplc .
Result of Action
The result of 1BSB’s action is the formation of new compounds through chemical reactions. For instance, in a free radical reaction, it can lead to the formation of succinimide (SH) . In the Suzuki–Miyaura coupling, it can lead to the formation of biaryl compounds .
Action Environment
The action of 1BSB is influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling is often performed under palladium catalysis . Additionally, the free radical reactions involving similar compounds are influenced by the presence of NBS .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-(phenylsulfonyl)benzene can be synthesized through various methods. One common synthetic route involves the reaction of benzenesulfinic acid sodium salt with potassium 4-bromophenyltrifluoroborate . The reaction typically requires a palladium catalyst and proceeds under mild conditions to yield the desired product.
Industrial Production Methods
. These methods often involve optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-(phenylsulfonyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
Substituted Benzene Derivatives: Depending on the nucleophile used in substitution reactions.
Biaryl Compounds: Formed through coupling reactions.
Scientific Research Applications
1-Bromo-4-(phenylsulfonyl)benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: Derivatives of this compound have been evaluated for their cytotoxicity and antimicrobial activity.
Material Science:
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-(methylsulfonyl)benzene: Similar structure but with a methylsulfonyl group instead of a phenylsulfonyl group.
4-Bromo-1,2-difluorobenzene: Contains a bromine atom and two fluorine atoms on the benzene ring.
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-bromobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO2S/c13-10-6-8-12(9-7-10)16(14,15)11-4-2-1-3-5-11/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUQDRRXKNVIWIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10177590 | |
Record name | Benzene, 1-bromo-4-(phenylsulfonyl)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10177590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23038-36-0 | |
Record name | 1-Bromo-4-(phenylsulfonyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23038-36-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulfone, p-bromophenyl phenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023038360 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 23038-36-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220105 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1-bromo-4-(phenylsulfonyl)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10177590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-4-(phenylsulphonyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.250 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Bromodiphenyl sulfone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M9G8R8RHY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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